molecular formula C19H21NO2 B8543013 N-benzoyl-4-phenoxymethylpiperidine CAS No. 63608-14-0

N-benzoyl-4-phenoxymethylpiperidine

Cat. No.: B8543013
CAS No.: 63608-14-0
M. Wt: 295.4 g/mol
InChI Key: CUALLDHALGTGAS-UHFFFAOYSA-N
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Description

N-Benzoyl-4-phenoxymethylpiperidine is a piperidine derivative featuring a benzoyl group (-C(O)Ph) and a phenoxymethyl (-CH₂-O-Ph) substituent at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal and synthetic chemistry due to their versatile pharmacological profiles and adaptability in chemical modifications.

Properties

CAS No.

63608-14-0

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[4-(phenoxymethyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H21NO2/c21-19(17-7-3-1-4-8-17)20-13-11-16(12-14-20)15-22-18-9-5-2-6-10-18/h1-10,16H,11-15H2

InChI Key

CUALLDHALGTGAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural differences and similarities between N-benzoyl-4-phenoxymethylpiperidine and related piperidine derivatives:

Compound Name Substituents at 4-Position Key Functional Groups Molecular Formula (Calculated MW) Source Evidence
This compound Benzoyl, phenoxymethyl Amide, ether C₂₀H₂₂N₂O₂ (322.41 g/mol) Inferred
N-(Piperidin-4-yl)benzamide Benzoyl Amide C₁₂H₁₄N₂O (202.26 g/mol)
1-Benzyl-4-piperidinone Benzyl, ketone Ketone C₁₂H₁₅NO (189.25 g/mol)
4-(4-Fluorophenyl)piperidine Fluorophenyl Aromatic fluorine C₁₁H₁₂FN (177.22 g/mol)
1-[4-Fluorobenzyl]-N-[...]amine* Fluorobenzyl, methoxyphenethyl Amine, methoxy, benzimidazole C₂₈H₃₀FN₅O (487.57 g/mol)

*Compound from : A histone acetylation modulator with anticancer activity.

Structural Insights :

  • Electron-Withdrawing vs.
  • Phenoxymethyl vs. Fluorophenyl: The phenoxymethyl substituent introduces an ether linkage, increasing hydrophilicity relative to fluorophenyl groups, which enhance lipophilicity and membrane permeability .

Pharmacological Activity

  • N-(Piperidin-4-yl)benzamide : Likely interacts with enzymes or receptors via the amide group, similar to kinase inhibitors or protease modulators.
  • Fluorophenyl Derivatives : Exhibit enhanced binding to hydrophobic pockets in targets like histone deacetylases (HDACs), with IC₅₀ values in the µM range (e.g., 4 µM for a related benzimidazole compound ).
  • 1-Benzyl-4-piperidinone : Often used as a synthetic intermediate for CNS-targeting drugs due to its ketone functionality.

Physicochemical Properties

Property This compound N-(Piperidin-4-yl)benzamide 4-(4-Fluorophenyl)piperidine
LogP (Predicted) ~3.2 ~2.1 ~2.8
Water Solubility Low Moderate Low
Metabolic Stability High (amide resistance to hydrolysis) Moderate High (fluorine effect)

Key Observations :

  • The phenoxymethyl group in this compound balances lipophilicity and solubility better than purely aromatic substituents (e.g., fluorophenyl) .
  • Amide bonds confer resistance to enzymatic degradation compared to esters or ketones .

Pharmacokinetic Profiles

  • Half-Life: Fluorinated analogs (e.g., ) exhibit prolonged half-lives due to fluorine’s metabolic stability . This compound may have intermediate clearance rates.
  • Blood-Brain Barrier (BBB) Penetration: The phenoxymethyl group’s polarity may limit BBB penetration compared to benzyl or fluorophenyl groups .

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